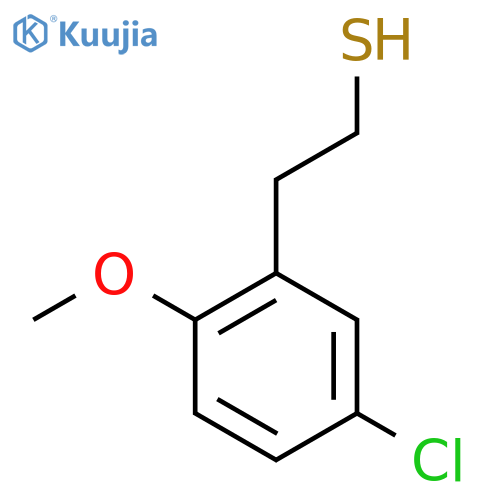Cas no 1267666-89-6 (2-(5-chloro-2-methoxyphenyl)ethane-1-thiol)

1267666-89-6 structure
商品名:2-(5-chloro-2-methoxyphenyl)ethane-1-thiol
CAS番号:1267666-89-6
MF:C9H11ClOS
メガワット:202.701040506363
MDL:MFCD11521165
CID:5216939
PubChem ID:82126097
2-(5-chloro-2-methoxyphenyl)ethane-1-thiol 化学的及び物理的性質
名前と識別子
-
- 2-(3-Chloro-6-methoxyphenyl)ethanethiol
- 2-(5-Chloro-2-methoxyphenyl)ethane-1-thiol
- starbld0033634
- 2-(5-chloro-2-methoxyphenyl)ethane-1-thiol
-
- MDL: MFCD11521165
- インチ: 1S/C9H11ClOS/c1-11-9-3-2-8(10)6-7(9)4-5-12/h2-3,6,12H,4-5H2,1H3
- InChIKey: DWWRIYSJMLGZGR-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)CCS)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 132
- トポロジー分子極性表面積: 10.2
- 疎水性パラメータ計算基準値(XlogP): 3.2
2-(5-chloro-2-methoxyphenyl)ethane-1-thiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1984631-10.0g |
2-(5-chloro-2-methoxyphenyl)ethane-1-thiol |
1267666-89-6 | 10g |
$4052.0 | 2023-05-31 | ||
| Fluorochem | 399829-5g |
2-(3-Chloro-6-methoxyphenyl)ethanethiol |
1267666-89-6 | 97.0% | 5g |
£1,785.00 | 2023-04-21 | |
| Enamine | EN300-1984631-0.1g |
2-(5-chloro-2-methoxyphenyl)ethane-1-thiol |
1267666-89-6 | 0.1g |
$829.0 | 2023-09-16 | ||
| Enamine | EN300-1984631-0.5g |
2-(5-chloro-2-methoxyphenyl)ethane-1-thiol |
1267666-89-6 | 0.5g |
$905.0 | 2023-09-16 | ||
| Enamine | EN300-1984631-1g |
2-(5-chloro-2-methoxyphenyl)ethane-1-thiol |
1267666-89-6 | 1g |
$943.0 | 2023-09-16 | ||
| abcr | AB430468-1g |
2-(3-Chloro-6-methoxyphenyl)ethanethiol; . |
1267666-89-6 | 1g |
€1621.70 | 2025-02-21 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373572-250mg |
2-(5-Chloro-2-methoxyphenyl)ethane-1-thiol |
1267666-89-6 | 98% | 250mg |
¥21842.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373572-1g |
2-(5-Chloro-2-methoxyphenyl)ethane-1-thiol |
1267666-89-6 | 98% | 1g |
¥25455.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373572-50mg |
2-(5-Chloro-2-methoxyphenyl)ethane-1-thiol |
1267666-89-6 | 98% | 50mg |
¥18532.00 | 2024-08-09 | |
| abcr | AB430468-1 g |
2-(3-Chloro-6-methoxyphenyl)ethanethiol |
1267666-89-6 | 1 g |
€619.00 | 2023-07-18 |
2-(5-chloro-2-methoxyphenyl)ethane-1-thiol 関連文献
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
1267666-89-6 (2-(5-chloro-2-methoxyphenyl)ethane-1-thiol) 関連製品
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1267666-89-6)2-(5-chloro-2-methoxyphenyl)ethane-1-thiol

清らかである:99%
はかる:1g
価格 ($):961.0